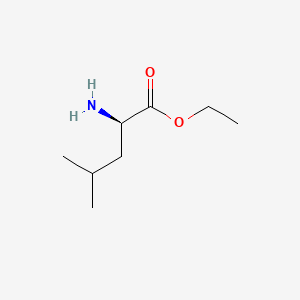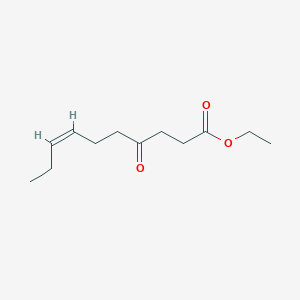
Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products. This particular ester is notable for its unique structure, which includes a decanoic acid backbone with an oxo group at the fourth position and an ethyl ester at the terminal end.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester typically involves the esterification of 4-oxo-7-decanoic acid with ethanol. This reaction is catalyzed by a strong acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-Oxo-7-decanoic acid+EthanolH2SO4Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction rate.
化学反応の分析
Types of Reactions
Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol under acidic or basic conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Hydrolysis: 4-Oxo-7-decanoic acid and ethanol.
Reduction: Ethyl (7Z)-4-hydroxy-7-decanoic acid ester.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
作用機序
The mechanism of action of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors in biological systems. The oxo group may also play a role in its reactivity, facilitating interactions with nucleophiles and electrophiles.
類似化合物との比較
Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester can be compared with other esters such as:
Ethyl acetate: A simple ester with a pleasant fruity smell, commonly used as a solvent.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group.
Butyl (7Z)-4-Oxo-7-decanoic Acid Ester: Similar structure but with a butyl ester group, which may have different physical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
特性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC名 |
ethyl (Z)-4-oxodec-7-enoate |
InChI |
InChI=1S/C12H20O3/c1-3-5-6-7-8-11(13)9-10-12(14)15-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5- |
InChIキー |
XBOWOKOGHZCGDS-WAYWQWQTSA-N |
異性体SMILES |
CC/C=C\CCC(=O)CCC(=O)OCC |
正規SMILES |
CCC=CCCC(=O)CCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorobenzoic acid](/img/structure/B15289891.png)
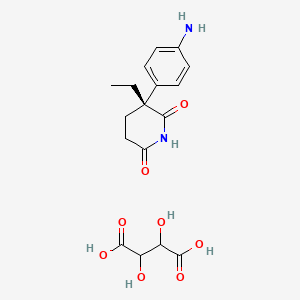
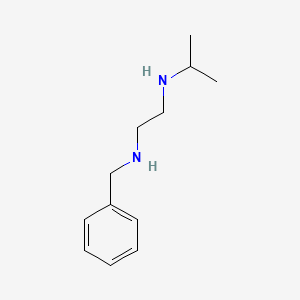
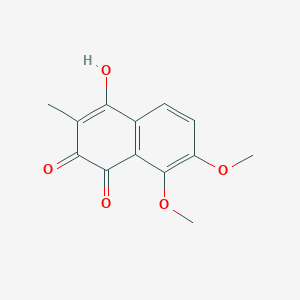
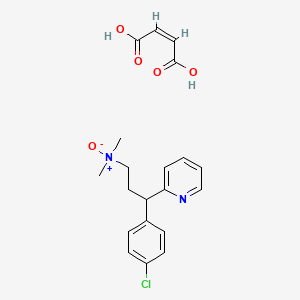
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
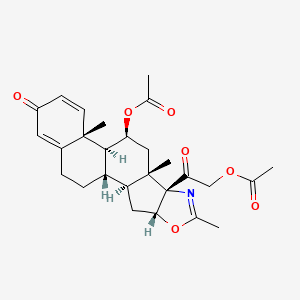
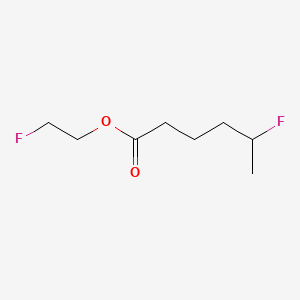
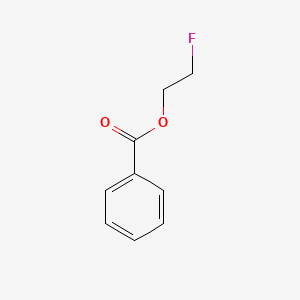
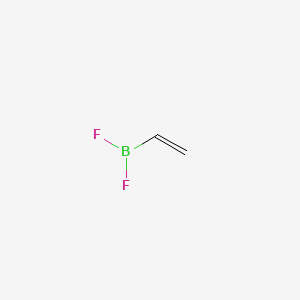
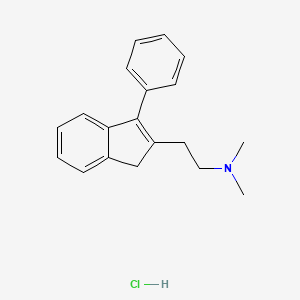
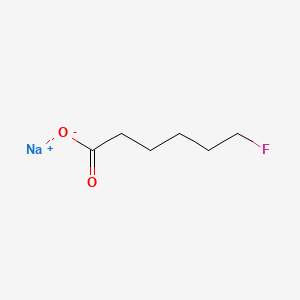
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)
